molecular formula C17H27BO3 B14036345 2-(2-Isopropoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Isopropoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14036345
M. Wt: 290.2 g/mol
InChI Key: DZTRCSSKFIQTGJ-UHFFFAOYSA-N
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Description

2-(2-Isopropoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes an isopropoxy group and a dioxaborolane ring, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Isopropoxy-3,5-dimethylphenyl)boronic acid with a suitable boronating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic ester to boronic acids or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Phenols, quinones

    Reduction: Boronic acids, alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(2-Isopropoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating the formation of new chemical bonds. This interaction is crucial in cross-coupling reactions, where the compound acts as a key reagent in the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-(2-Isopropoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its isopropoxy group, which can influence its reactivity and selectivity in chemical reactions. This structural feature can enhance its performance in specific synthetic applications, making it a valuable reagent in organic chemistry.

Properties

Molecular Formula

C17H27BO3

Molecular Weight

290.2 g/mol

IUPAC Name

2-(3,5-dimethyl-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H27BO3/c1-11(2)19-15-13(4)9-12(3)10-14(15)18-20-16(5,6)17(7,8)21-18/h9-11H,1-8H3

InChI Key

DZTRCSSKFIQTGJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC(C)C)C)C

Origin of Product

United States

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